2-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a nitro group, a piperidinyl moiety, and a benzenesulfonamide structure, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the nitration of a precursor compound followed by the introduction of the piperidinyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidinyl moiety may enhance the binding affinity to certain enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide
- 3-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide
Uniqueness
2-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
IUPAC Name |
2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17-10-3-4-11-19(17)14-7-5-6-13(12-14)18-26(24,25)16-9-2-1-8-15(16)20(22)23/h1-2,5-9,12,18H,3-4,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLDFYAEPDIBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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